molecular formula C9H8FN3 B11814116 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

3-(2-Fluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B11814116
M. Wt: 177.18 g/mol
InChI Key: VVDWLVUOKGPNDJ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon or Raney nickel .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions in high-pressure reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and fluorinated compounds.

Scientific Research Applications

3-(2-Fluorophenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

5-(2-fluorophenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13)

InChI Key

VVDWLVUOKGPNDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)N)F

Origin of Product

United States

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